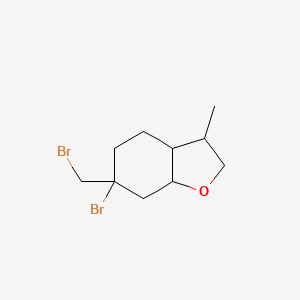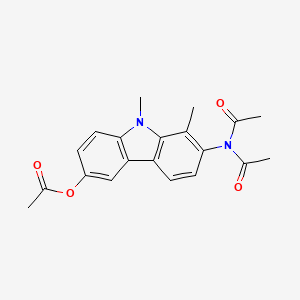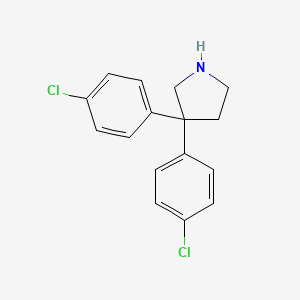![molecular formula C20H23N3O B14204566 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile CAS No. 918482-05-0](/img/structure/B14204566.png)
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile is a chemical compound that features a piperazine ring substituted with a phenoxyethyl group and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is first substituted with a phenoxyethyl group. This can be achieved through a nucleophilic substitution reaction where phenoxyethyl chloride reacts with piperazine in the presence of a base such as potassium carbonate.
Introduction of the Benzonitrile Group: The resulting phenoxyethylpiperazine is then reacted with a benzonitrile derivative. This step often involves a Mannich reaction, where formaldehyde and a secondary amine (in this case, the phenoxyethylpiperazine) react with a benzonitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The piperazine ring can undergo further substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Wirkmechanismus
The mechanism of action of 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors. The phenoxyethyl group can mimic the structure of endogenous ligands, allowing the compound to bind to receptors and modulate their activity. This interaction can influence various signaling pathways, leading to changes in cellular function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound also features a piperazine ring and is used in medicinal chemistry for its antibacterial activity.
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound is used as an antipsychotic drug and features a piperazine ring similar to 3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the phenoxyethyl group allows for specific interactions with neurotransmitter receptors, making it a valuable compound in the development of drugs targeting the central nervous system.
Eigenschaften
CAS-Nummer |
918482-05-0 |
|---|---|
Molekularformel |
C20H23N3O |
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
3-[[4-(2-phenoxyethyl)piperazin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C20H23N3O/c21-16-18-5-4-6-19(15-18)17-23-11-9-22(10-12-23)13-14-24-20-7-2-1-3-8-20/h1-8,15H,9-14,17H2 |
InChI-Schlüssel |
URGLMOGYFLLMCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCOC2=CC=CC=C2)CC3=CC(=CC=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



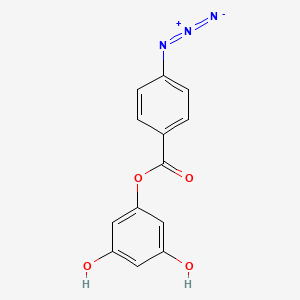
![N-({4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide](/img/structure/B14204496.png)
![N-(4-{[2-(4-Methoxyphenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14204498.png)
![(4-{[4-(2-Ethoxyethyl)piperazin-1-yl]methyl}phenyl)(phenyl)methanone](/img/structure/B14204504.png)

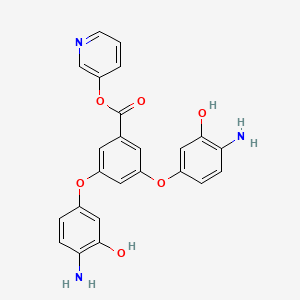
![3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14204525.png)
